

Potential Therapeutic Targets of Methyl 5-hydroxy-4-methylpicolinate: A Technical Guide

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Compound of Interest

Compound Name: **Methyl 5-hydroxy-4-methylpicolinate**

Cat. No.: **B11913521**

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document explores the potential therapeutic targets of **Methyl 5-hydroxy-4-methylpicolinate** based on available scientific literature for structurally related compounds. As of the latest research, no direct biological studies or explicitly identified therapeutic targets for **Methyl 5-hydroxy-4-methylpicolinate** have been published. The information presented herein is for research and informational purposes only and should not be construed as a definitive guide to the compound's biological activity.

Introduction

Methyl 5-hydroxy-4-methylpicolinate is a heterocyclic aromatic compound belonging to the picolinate class of molecules. While direct pharmacological studies on this specific molecule are not yet available, the picolinate scaffold and its derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities. This technical guide aims to provide a comprehensive overview of potential therapeutic targets for **Methyl 5-hydroxy-4-methylpicolinate** by examining the established activities of structurally analogous compounds. The primary focus will be on oncology and enzyme inhibition, as these areas have shown the most promise for related picolinamide and hydroxypicolinate derivatives.

Inferred Potential Therapeutic Areas and Targets

Based on the biological evaluation of structurally similar molecules, two primary therapeutic areas emerge as potentially relevant for **Methyl 5-hydroxy-4-methylpicolinate**:

- Oncology: Derivatives of N-methylpicolinamide have demonstrated significant anti-proliferative and antitumor effects.
- Enzyme Inhibition: The 5-hydroxypicolinate core is a key component in the synthesis of known enzyme inhibitors.

Oncology

The most compelling evidence for the potential of picolinate derivatives in oncology comes from studies on N-methylpicolinamide compounds. These studies suggest that **Methyl 5-hydroxy-4-methylpicolinate** could potentially target key pathways involved in cancer progression.

- Aurora-B Kinase: A study on N-methylpicolinamide-4-thiol derivatives identified Aurora-B kinase as a selective target.[1][2][3] Aurora-B is a serine/threonine kinase that plays a crucial role in cell division, and its inhibition is a validated strategy in cancer therapy.
- Angiogenesis and Apoptosis Pathways: Novel 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives have been shown to suppress angiogenesis and induce apoptosis and necrosis in cancer cells, suggesting that related pathways could be modulated by **Methyl 5-hydroxy-4-methylpicolinate**.[4][5]

The following table summarizes the in vitro anti-proliferative activity of a potent N-methylpicolinamide-4-thiol derivative (Compound 6p) and the reference drug Sorafenib against various human cancer cell lines.[1][3]

Compound/ Drug	HepG2 (Liver) IC ₅₀ (μM)	HCT-116 (Colon) IC ₅₀ (μM)	SW480 (Colon) IC ₅₀ (μM)	SPC-A1 (Lung) IC ₅₀ (μM)	A375 (Melanoma) IC ₅₀ (μM)
Compound 6p	<10	<10	<10	<10	<10
Sorafenib	16.30	>20	>20	>20	>20

Enzyme Inhibition

The structural motif of 5-hydroxypicolinate is a key precursor in the synthesis of avibactam, a clinically significant β -lactamase inhibitor.^[6] This suggests that **Methyl 5-hydroxy-4-methylpicolinate** could potentially act as an inhibitor for various enzymes.

- β -Lactamases: Given its structural relationship to a precursor of a β -lactamase inhibitor, there is a possibility that **Methyl 5-hydroxy-4-methylpicolinate** could be explored for antibacterial applications by targeting these enzymes.
- Monoamine Oxidase B (MAO-B): A study on 5-hydroxy-2-methyl-chroman-4-one, which shares hydroxyl and methyl substitutions on a heterocyclic ring, demonstrated selective and reversible inhibition of MAO-B.^[7] This enzyme is a target for neurodegenerative diseases like Parkinson's disease.

The inhibitory activity of 5-hydroxy-2-methyl-chroman-4-one (HMC) against monoamine oxidases is presented below.^[7]

Compound	MAO-A IC ₅₀ (μ M)	MAO-B IC ₅₀ (μ M)	K _i for MAO-B (μ M)
HMC	13.97	3.23	0.896

Experimental Protocols

Detailed methodologies for the key experiments cited in the literature for the structurally related compounds are provided below. These protocols can serve as a foundation for designing future studies on **Methyl 5-hydroxy-4-methylpicolinate**.

Synthesis of 4-(4-Aminophenylamino)-N-methylpicolinamide

A mixture of 2-picolinoyl chloride (intermediate 3, 10.4 g, 61.2 mmol) and 4-amino-N-methylbenzamide (9.01 g, 60 mmol) was heated at 160 °C for 1 hour. The reaction mixture was then dissolved in ethanol (228 mL), and concentrated HCl (45.7 mL) was added dropwise. The solution was stirred under reflux for 4 hours and subsequently cooled to room temperature. The resulting solid was collected by filtration, washed with ethanol, and dried. The precipitate was

then suspended in a 1% NaOH aqueous solution (385 mL) and stirred for 30 minutes to yield 4-(4-aminophenylamino)-N-methylpicolinamide (4a).[\[5\]](#)

In Vitro Anti-Proliferative MTT Assay

Human cancer cell lines (HepG2, HCT116, SW480, SPC-A1, and A375) were seeded in 96-well plates. After 24 hours of incubation, the cells were treated with various concentrations of the test compounds for 48 hours. Subsequently, 20 μ L of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours. The formazan crystals were dissolved in 150 μ L of DMSO, and the absorbance was measured at 492 nm using a microplate reader. The IC₅₀ values were calculated from the dose-response curves.[\[1\]](#) [\[3\]](#)

Aurora-B Kinase Inhibitory Assay

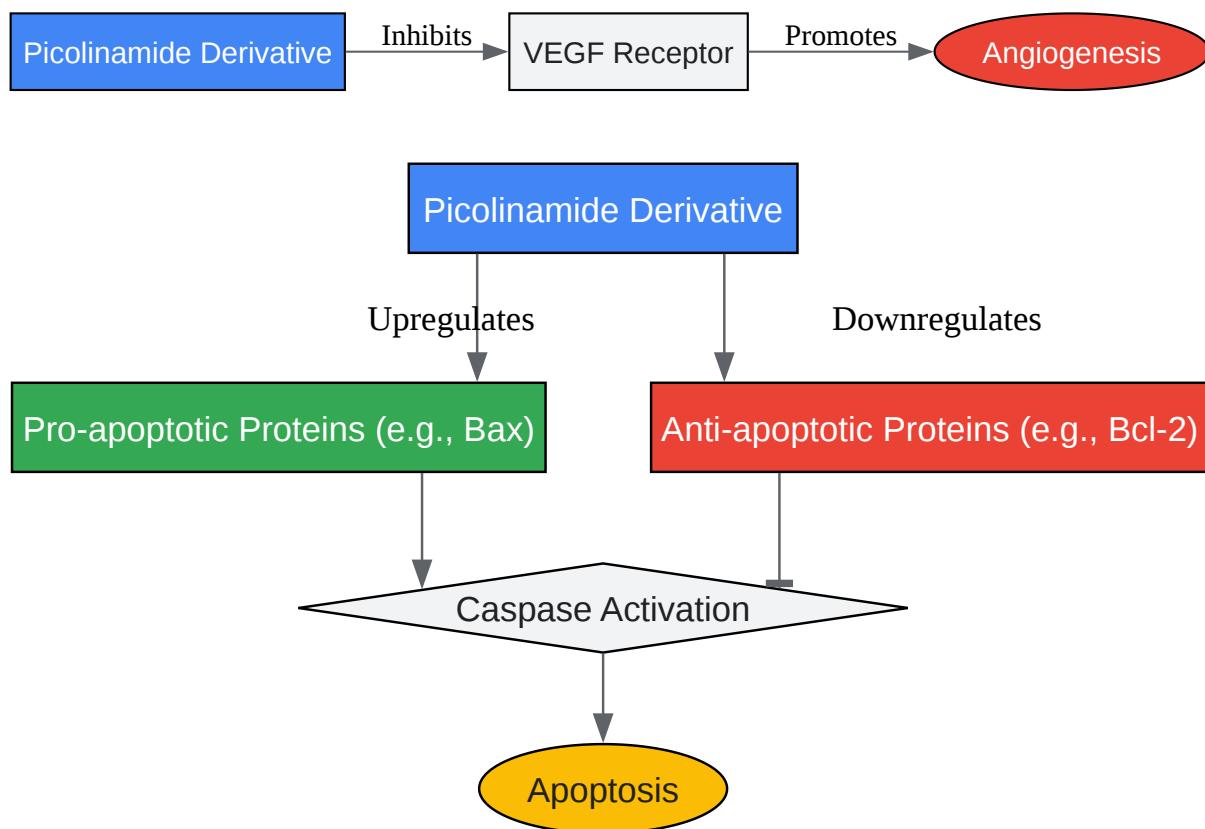
The kinase inhibitory activity can be assessed using a variety of commercially available assay kits, typically employing a fluorescence-based method. The general principle involves incubating the kinase, a substrate peptide, and ATP with the test compound. The extent of substrate phosphorylation is then quantified, which is inversely proportional to the inhibitory activity of the compound. For compound 6p, a molecular docking study was also performed using the GOLD 4.0 program with the crystal structure of Aurora-B (PDB Code: 4AF3) to rationalize the biological results.[\[3\]](#)

Monoamine Oxidase (MAO) Inhibitory Activity Assay

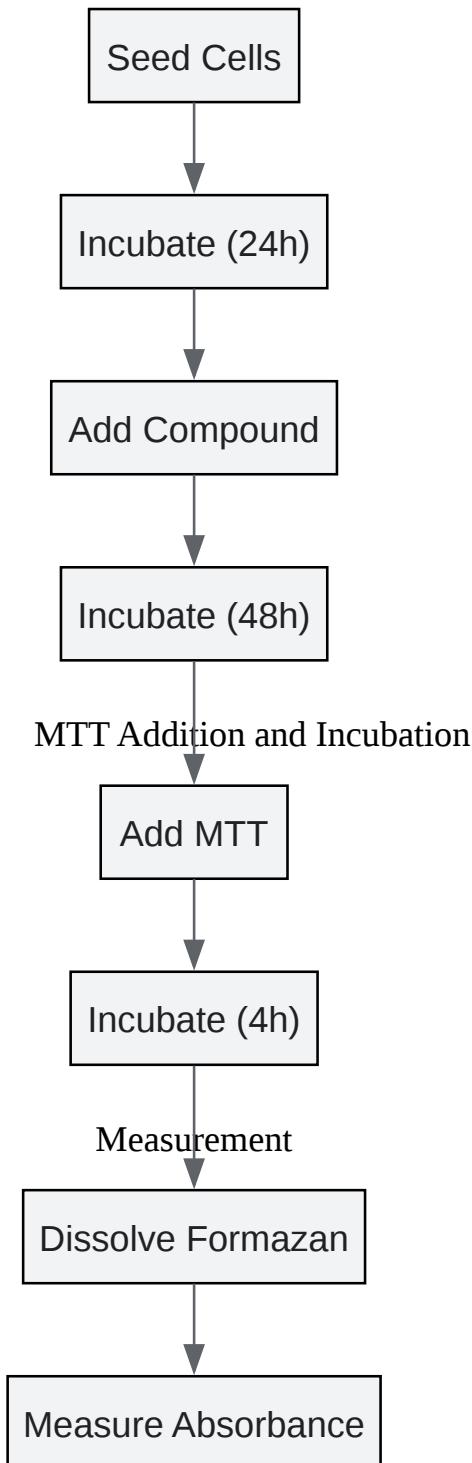
The inhibitory activities against MAO-A and MAO-B can be determined using a fluorometric method. The assay mixture contains the respective MAO enzyme, a substrate (e.g., kynuramine), and the test compound in a phosphate buffer. The reaction is initiated and incubated at 37 °C. The fluorescence of the product is measured at specific excitation and emission wavelengths. The IC₅₀ values are determined by plotting the percentage of inhibition against the inhibitor concentration.[\[7\]](#)

Visualizations

Signaling Pathways and Experimental Workflows



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